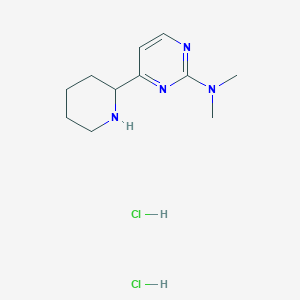
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Vue d'ensemble
Description
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride, or DMPP, is a chemical compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations. In
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds:
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Paronikyan et al. (2016) described the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, showcasing the compound's role in complex chemical reactions (Paronikyan et al., 2016).
Antibacterial Applications:
- A study by Merugu et al. (2010) indicated the use of the compound in the synthesis of pyrimidine imines and thiazolidinones, which were then screened for their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antifungal Effects:
- Jafar et al. (2017) conducted a study on the antifungal effect of certain derivatives of the compound against fungi like Aspergillus terreus and Aspergillus niger. This research highlights the potential of dimethylpyrimidin derivatives as antifungal agents (Jafar et al., 2017).
Antitubercular Activities:
- Chandrashekaraiah et al. (2014) synthesized analogues of the compound and examined them for antimicrobial activity against bacterial and fungal strains, including in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Anticancer Potential:
- A study by Venkateshwarlu et al. (2014) synthesized O-Mannich bases of dihydropyrimidinones and evaluated their in vitro cytotoxic and antitumor activities, showing the compound's relevance in anticancer research (Venkateshwarlu et al., 2014).
Kinetic and Mechanistic Investigations:
- Fawzy and Shaaban (2014) performed kinetic studies on the oxidation of substituted azinyl formamidines by alkaline permanganate, contributing to the understanding of chemical kinetics involving compounds like Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride (Fawzy & Shaaban, 2014).
Antioxidant Properties:
- Gouda (2012) conducted research on the antioxidant properties of certain pyrazolopyridine derivatives, showcasing the broader chemical utility of such compounds (Gouda, 2012).
Inhibition Efficiencies in Corrosion Studies:
- Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron, demonstrating the compound's potential in materials science and corrosion studies (Kaya et al., 2016).
Propriétés
IUPAC Name |
N,N-dimethyl-4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-8-6-10(14-11)9-5-3-4-7-12-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXVBSFMZFGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



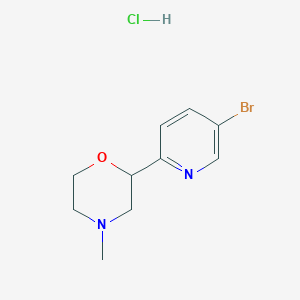
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
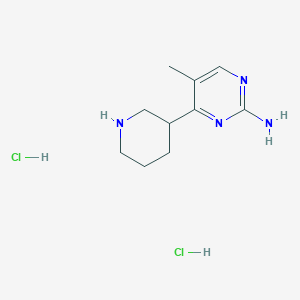
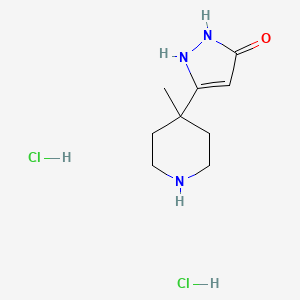
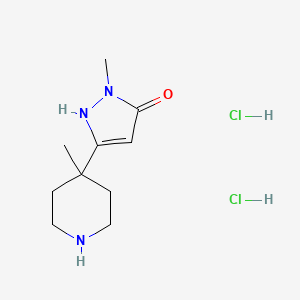
![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)
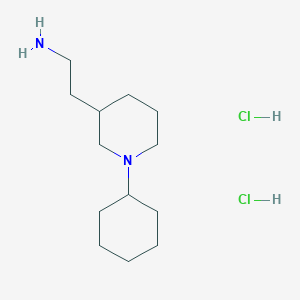
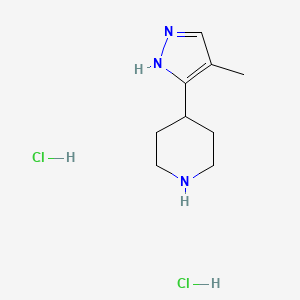
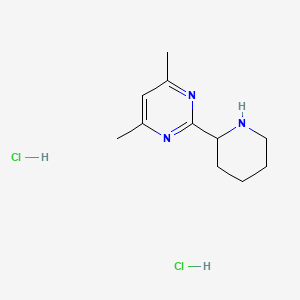
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)
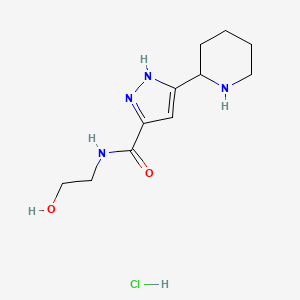
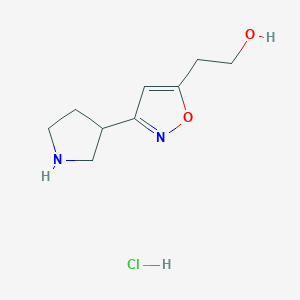
![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)
![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)